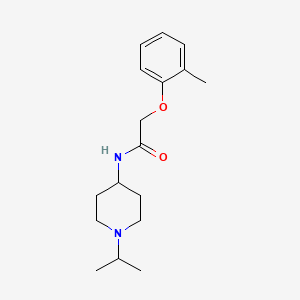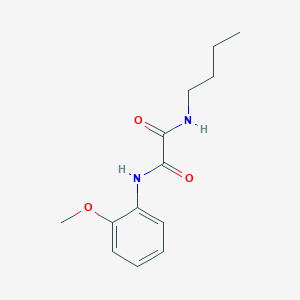
N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide, also known as S 14506, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma receptor ligands, which are known to modulate various physiological and pathological processes in the body.
Wirkmechanismus
S 14506 exerts its effects by binding to sigma receptors, which are a class of receptors that are widely distributed throughout the body, including in the central nervous system. Sigma receptors are known to modulate various physiological and pathological processes, including neurotransmission, inflammation, and cell survival. By binding to sigma receptors, S 14506 is able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
S 14506 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter systems, reduction of oxidative stress, and promotion of cell survival. Additionally, S 14506 has been found to have anti-inflammatory effects and to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 14506 for lab experiments is its high selectivity for sigma receptors, which allows for more specific modulation of these receptors compared to other compounds. Additionally, S 14506 has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of S 14506 is its relatively low potency compared to other sigma receptor ligands, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on S 14506. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly those involving dopaminergic and glutamatergic dysfunction. Additionally, further research is needed to fully elucidate the mechanism of action of S 14506 and to identify potential downstream targets of sigma receptor modulation. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 14506, particularly in vivo, to better understand its potential therapeutic applications.
Synthesemethoden
S 14506 can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. This intermediate is then reacted with isopropylpiperidine to form N-(1-isopropyl-4-piperidinyl)-2-(2-chloroacetyl)phenol, which is subsequently treated with sodium hydroxide and acetic acid to form the final product, S 14506.
Wissenschaftliche Forschungsanwendungen
S 14506 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against various insults, including ischemia, oxidative stress, and neurotoxicity. Additionally, S 14506 has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)19-10-8-15(9-11-19)18-17(20)12-21-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOEBJWJHCHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)
![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
